
(4-ブロモ-2-メトキシフェニル)アセトニトリル
概要
説明
(4-Bromo-2-methoxyphenyl)acetonitrile: is an organic compound with the molecular formula C9H8BrNO. It is characterized by a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to an acetonitrile group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination and Methoxylation: The compound can be synthesized by first brominating 2-methoxybenzene to produce 4-bromo-2-methoxybenzene, followed by a subsequent reaction with acetonitrile under suitable conditions.
Sandmeyer Reaction: Another method involves the diazotization of 4-bromo-2-methoxyaniline followed by the reaction with copper(I) cyanide to yield the desired compound.
Industrial Production Methods: The industrial production of (4-Bromo-2-methoxyphenyl)acetonitrile typically involves large-scale bromination and methoxylation reactions, often using continuous flow reactors to ensure consistent quality and yield.
科学的研究の応用
(4-Bromo-2-methoxyphenyl)acetonitrile: has various applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is investigated for its potential therapeutic properties in drug discovery and development.
Industry: It is utilized in the production of dyes, pigments, and other chemical products.
化学反応の分析
(4-Bromo-2-methoxyphenyl)acetonitrile: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to a primary amine.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Using nucleophiles like sodium hydroxide or ammonia under suitable conditions.
Major Products Formed:
Oxidation: 4-Bromo-2-methoxybenzoic acid or 4-Bromo-2-methoxyacetophenone.
Reduction: 4-Bromo-2-methoxyaniline.
Substitution: 4-Hydroxy-2-methoxybenzonitrile or 4-Amino-2-methoxybenzonitrile.
作用機序
(4-Bromo-2-methoxyphenyl)acetonitrile: is similar to other brominated phenyl compounds, such as 4-Bromo-2-methoxybenzoic acid and 4-Bromo-2-methoxyaniline . its unique combination of functional groups makes it distinct in terms of reactivity and application.
類似化合物との比較
4-Bromo-2-methoxybenzoic acid
4-Bromo-2-methoxyaniline
4-Bromo-2-methoxyacetophenone
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
2-(4-bromo-2-methoxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-12-9-6-8(10)3-2-7(9)4-5-11/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTBTBUHEXXTRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680957 | |
| Record name | (4-Bromo-2-methoxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858523-37-2 | |
| Record name | (4-Bromo-2-methoxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Bromo-2-methoxyphenyl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[2-(Aminomethyl)phenyl]piperidine-3-carboxamide](/img/structure/B1523204.png)
![{[5-(4-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine](/img/structure/B1523205.png)
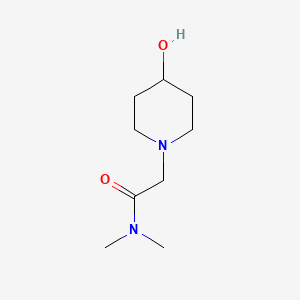
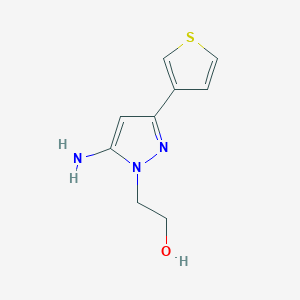
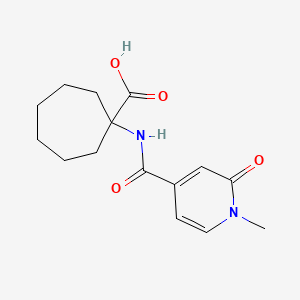
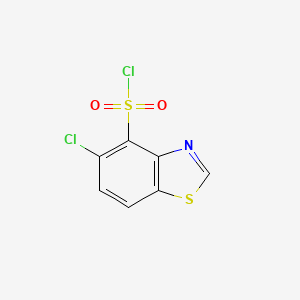

![3-Amino-2-{[4-(trifluoromethoxy)phenyl]methyl}propan-1-ol](/img/structure/B1523215.png)
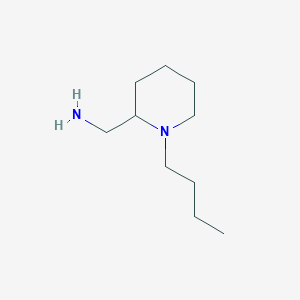
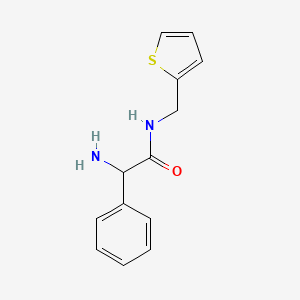

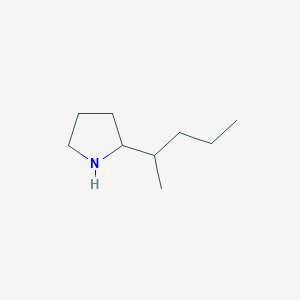

![(2-Methoxyethyl)({1-[3-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B1523226.png)
